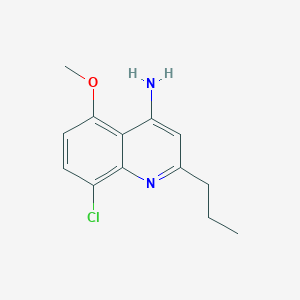

8-Chloro-5-methoxy-2-propylquinolin-4-amine

CAS No.: 1189106-00-0

Cat. No.: VC15929696

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189106-00-0 |

|---|---|

| Molecular Formula | C13H15ClN2O |

| Molecular Weight | 250.72 g/mol |

| IUPAC Name | 8-chloro-5-methoxy-2-propylquinolin-4-amine |

| Standard InChI | InChI=1S/C13H15ClN2O/c1-3-4-8-7-10(15)12-11(17-2)6-5-9(14)13(12)16-8/h5-7H,3-4H2,1-2H3,(H2,15,16) |

| Standard InChI Key | NGOCXSRFNVEXHG-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl |

Introduction

8-Chloro-5-methoxy-2-propylquinolin-4-amine is a quinoline derivative, characterized by the presence of a quinoline ring system with specific substitutions. It features a chlorine atom at the 8-position, a methoxy group at the 5-position, and a propyl group at the 2-position, along with an amino group at the 4-position. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Synthesis

The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-amine typically involves multi-step reactions. These may include the reaction of appropriate quinoline precursors with chlorinating agents, followed by methoxylation and amination steps. The specific synthetic route can vary based on the desired yield and purity of the final product.

Chemical Reactions and Stability

8-Chloro-5-methoxy-2-propylquinolin-4-amine can undergo various chemical reactions typical for quinoline derivatives. These include substitution reactions at the amino group and potential modifications of the methoxy and propyl groups. The stability of the compound is influenced by the presence of the chlorine atom, which can affect its reactivity towards nucleophilic substitution.

Availability and Suppliers

This compound is available from various chemical suppliers, often with purity levels of 96% or higher. Suppliers typically offer it in different quantities, ranging from grams to kilograms, depending on the intended use.

Data Table: Suppliers and Specifications

| Supplier | Purity | Lead Time | Packing | Price |

|---|---|---|---|---|

| Supplier A | 96% | In Stock | 10g | - |

| Supplier B | 96% | 7 Days | 500g | - |

| Supplier C | 99% | 14 Days | 500g | - |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume